molecular formula C10H8N2O2 B1526511 3-(Pyrimidin-4-yloxy)phenol CAS No. 1251224-95-9

3-(Pyrimidin-4-yloxy)phenol

Cat. No.: B1526511
CAS No.: 1251224-95-9
M. Wt: 188.18 g/mol
InChI Key: JVGPIEBXDUKZNU-UHFFFAOYSA-N
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Description

3-(Pyrimidin-4-yloxy)phenol is a chemical compound characterized by a pyrimidin-4-yl group attached to a phenol moiety

Biochemical Analysis

Biochemical Properties

3-(Pyrimidin-4-yloxy)phenol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. One of the key interactions is with cyclin-dependent kinases (CDKs), where this compound acts as an inhibitor. This inhibition affects the cell cycle regulation, making it a potential candidate for cancer therapy . Additionally, this compound has been shown to interact with other biomolecules such as RNA-binding proteins, influencing RNA stability and translation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been observed to induce apoptosis by disrupting the cell cycle . This compound also affects cell signaling pathways, particularly those involved in cell proliferation and survival. For instance, this compound can inhibit the PI3K/AKT pathway, leading to reduced cell growth and increased apoptosis . Furthermore, it influences gene expression by modulating transcription factors and epigenetic markers .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes such as CDKs, inhibiting their activity and preventing the phosphorylation of target proteins . This inhibition leads to cell cycle arrest and apoptosis. Additionally, this compound can modulate the activity of RNA-binding proteins, affecting RNA stability and translation . These interactions result in changes in gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . The compound’s stability and efficacy may vary depending on the specific experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as liver damage and hematological abnormalities have been reported . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The metabolites are then excreted via the renal and biliary routes. The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of various metabolites . Understanding these pathways is crucial for optimizing the compound’s pharmacokinetics and therapeutic potential.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature . Additionally, it interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can be transported to the nucleus, where it influences gene expression and cell cycle regulation . The compound’s localization is mediated by specific targeting signals and post-translational modifications that direct it to the appropriate cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrimidin-4-yloxy)phenol typically involves the reaction of pyrimidin-4-ol with phenol under specific conditions. The reaction can be carried out using a variety of reagents, such as coupling agents and catalysts, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may also include purification steps to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: 3-(Pyrimidin-4-yloxy)phenol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles and suitable solvents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may have biological activity and can be used in the study of biological processes.

  • Medicine: It has potential medicinal applications, such as in the development of new drugs.

  • Industry: It can be utilized in the production of various industrial chemicals and materials.

Comparison with Similar Compounds

3-(Pyrimidin-4-yloxy)phenol is similar to other compounds containing pyrimidinyl and phenol groups. Some of these similar compounds include:

  • Pyrimidin-4-ol

  • Phenol derivatives

  • Pyrimidinamine derivatives

Properties

IUPAC Name

3-pyrimidin-4-yloxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-8-2-1-3-9(6-8)14-10-4-5-11-7-12-10/h1-7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGPIEBXDUKZNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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